4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
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Overview
Description
Preparation Methods
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol can be synthesized through various methods. One common synthetic route involves the hydroxymethylation and methoxylation of a moss base .
Chemical Reactions Analysis
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can also occur, but detailed information on the reagents and conditions is limited.
Substitution: Substitution reactions are possible, with common reagents including halogens and other electrophiles.
Scientific Research Applications
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol is not fully understood. it is known to interact with various molecular targets and pathways, potentially inhibiting the growth of plants and mosses in grassland and tundra ecosystems . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol can be compared with other similar compounds such as:
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
7-Hydroxy-8-methoxydictamnine: Another related compound with similar biological activities.
Properties
CAS No. |
62580-17-0 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinolin-8-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-9-4-3-7-10(11(9)15)14-13-8(5-6-18-13)12(7)17-2/h3-6,15H,1-2H3 |
InChI Key |
YETVAZKVSQUUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)O |
Origin of Product |
United States |
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